molecular formula C9H17NO3S B13484570 N-Acetyl-S-(tert-butyl)-L-cysteine

N-Acetyl-S-(tert-butyl)-L-cysteine

Katalognummer: B13484570
Molekulargewicht: 219.30 g/mol
InChI-Schlüssel: DLMWKKBRGFAKDE-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is an organic compound with a unique structure that includes a tert-butylsulfanyl group and an acetamido group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid typically involves the introduction of the tert-butylsulfanyl group and the acetamido group onto a propanoic acid backbone. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary to introduce the tert-butylsulfanyl group. This is followed by the acylation of the resulting intermediate to introduce the acetamido group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to form amines.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid involves its interaction with specific molecular targets. The tert-butylsulfanyl group can interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butanesulfinamide: A related compound used as a chiral auxiliary in asymmetric synthesis.

    N-acetylcysteine: Contains an acetamido group and a thiol group, used as a mucolytic agent.

    S-adenosylmethionine: Contains a sulfonium group and is involved in methylation reactions in the body.

Uniqueness

(2R)-3-(tert-butylsulfanyl)-2-acetamidopropanoic acid is unique due to the presence of both the tert-butylsulfanyl and acetamido groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H17NO3S

Molekulargewicht

219.30 g/mol

IUPAC-Name

(2R)-2-acetamido-3-tert-butylsulfanylpropanoic acid

InChI

InChI=1S/C9H17NO3S/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI-Schlüssel

DLMWKKBRGFAKDE-ZETCQYMHSA-N

Isomerische SMILES

CC(=O)N[C@@H](CSC(C)(C)C)C(=O)O

Kanonische SMILES

CC(=O)NC(CSC(C)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.